Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is an organic compound with the molecular formula C10H13NO2S.
Mechanism of Action
Target of Action
Some derivatives of tetrahydrothieno pyridine have been evaluated for their antifungal and antibacterial activities .
Mode of Action
It’s worth noting that the compound’s structure includes a thieno pyridine ring, which is known to interact with biological targets through various mechanisms .
Result of Action
Some derivatives of tetrahydrothieno pyridine have shown potent biological efficacy with minimal side effects .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell cycle progression and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced and cyclized to yield the desired product . Another method involves the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antithrombotic agents like clopidogrel.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives such as:
Clopidogrel: A well-known antithrombotic agent that also targets the P2Y12 receptor.
Ticlopidine: An older antiplatelet drug with a similar mechanism of action but different side effect profile.
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h5,11H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYOOHYZCZJODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670408 | |
Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080026-94-3 | |
Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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